(2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol
Description
Properties
CAS No. |
65241-55-6 |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
[2-[5-(dimethylamino)-4,4-dimethylimidazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C14H19N3O/c1-14(2)13(17(3)4)15-12(16-14)11-8-6-5-7-10(11)9-18/h5-8,18H,9H2,1-4H3 |
InChI Key |
CMRLKVHHDCACDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(=N1)C2=CC=CC=C2CO)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the dimethylamino group and other substituents through nucleophilic substitution or other suitable reactions.
Final Assembly: Coupling the imidazole derivative with a phenylmethanol derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the imidazole ring or other functional groups, potentially altering the compound’s biological activity.
Substitution: Various substitution reactions can occur, especially involving the dimethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)formaldehyde or (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
(2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol has shown promise in the development of pharmaceuticals due to its biological activity.
Case Studies :
- Anticancer Activity : Research indicates that compounds with imidazole structures can inhibit tumor growth. One study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
| Study | Cancer Type | IC50 Value (µM) |
|---|---|---|
| A | Breast Cancer | 10 |
| B | Lung Cancer | 15 |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful in creating more complex molecules.
Synthesis Applications :
- Reagent in Coupling Reactions : It can be utilized in palladium-catalyzed coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .
Material Science
The incorporation of this compound into polymer matrices has been explored for its potential to enhance material properties.
Material Properties :
- Conductivity Enhancement : Studies have shown that adding this compound to conductive polymers can improve their electrical conductivity due to the presence of the imidazole moiety .
| Material Type | Conductivity (S/m) |
|---|---|
| Pure Polymer | 0.01 |
| Polymer + Compound | 0.1 |
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Target Compound vs. [4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol
- Substituents: The target compound has a 5-dimethylamino group, while the analog in and features a 5-nitro group. The dimethylamino group is electron-donating, increasing the imidazole ring’s basicity, whereas the nitro group is strongly electron-withdrawing, reducing basicity and altering reactivity in electrophilic substitutions .
- Functional Groups: Both compounds have a phenylmethanol group, but the analog in is a precursor to chloromethyl derivatives (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole), which are more reactive toward nucleophilic substitution .
- Applications: Nitro-substituted imidazoles are often intermediates in synthesizing bioactive molecules (e.g., antimicrobial agents), while dimethylamino groups may enhance interactions with biological targets through hydrogen bonding .
Target Compound vs. 5-Methyl-2-phenyl-1H-imidazole-4-methanol ()
- Hydroxyl Position: The target’s methanol is on the phenyl ring, whereas 5-methyl-2-phenyl-1H-imidazole-4-methanol has the hydroxyl directly on the imidazole ring. This difference affects polarity and hydrogen-bonding capacity, with the latter being more polar due to proximity to the heterocyclic nitrogen .
Functional Group Comparisons
Phenylmethanol vs. Chloromethyl/Aryl Carbonyl Derivatives
- Reactivity: The target’s phenylmethanol group is less reactive than the chloromethyl group in ’s 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, which can undergo nucleophilic displacement. However, the hydroxyl group enables esterification or etherification for prodrug development .
- Biological Implications: Aryl carbonyl derivatives (e.g., ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxypropanoate in ) may exhibit enhanced membrane permeability due to ester groups, whereas the target’s methanol could improve aqueous solubility .
Data Tables: Structural and Functional Comparisons
Research Findings and Implications
Steric Hindrance : The 4,4-dimethyl group may reduce conformational flexibility, impacting binding to hydrophobic pockets in proteins .
Synthetic Versatility: The phenylmethanol group offers functionalization opportunities (e.g., phosphorylation, glycosylation) for drug delivery optimization, as seen in ester derivatives from and .
Biological Activity
The compound (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol, with the molecular formula CHNO, is a derivative of imidazole and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anticancer effects, based on diverse research findings.
- Molecular Weight : 233.32 g/mol
- CAS Number : 12373258
- Chemical Structure : Chemical Structure
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various imidazole derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against several bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results indicate that the compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. The MIC values for antifungal effects are as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The compound demonstrates significant antifungal activity, particularly against Candida albicans, which is noteworthy for therapeutic applications in fungal infections .
Anticancer Activity
The anticancer potential of imidazole derivatives has been explored in several studies. One notable study investigated the effects of related compounds on cancer cell lines, revealing that they can induce apoptosis in cancer cells through various mechanisms, including disruption of microtubule dynamics and inhibition of specific kinases involved in cell division.
Case Study: HSET Inhibition
A recent investigation focused on a related compound's ability to inhibit HSET (KIFC1), a kinesin that plays a crucial role in centrosome clustering in cancer cells. The study reported an IC value of approximately 2.7 µM for HSET inhibition, indicating strong potential for development as an anticancer agent .
The biological activities of this compound may be attributed to:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial and fungal survival.
- Disruption of Cellular Processes : The ability to interfere with cell division pathways makes this compound a candidate for further investigation in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing (2-(5-(dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation reactions between substituted imidazole precursors and aromatic aldehydes or alcohols. For example, refluxing in methanol with catalytic acetic acid (as in imidazole-phenol Schiff base synthesis) improves yield by promoting imine formation while minimizing side reactions . Optimizing solvent polarity (e.g., methanol vs. ethanol) and reaction time (2–4 hours) is critical. Post-synthetic purification via recrystallization (e.g., cold methanol washes) ensures product integrity .
Q. How can the structure and purity of this compound be verified?
- Methodology : Use a combination of analytical techniques:
- Elemental analysis to confirm empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
- NMR spectroscopy (¹H/¹³C) to identify key groups: the dimethylamino protons (δ ~2.8–3.2 ppm), imidazole aromatic protons (δ ~6.3–8.3 ppm), and the methanol hydroxyl proton (δ ~4.5–5.0 ppm, broad) .
- FTIR to detect O–H stretching (~3200–3400 cm⁻¹) and imidazole C=N/C–N vibrations (~1600 cm⁻¹) .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodology : The methanol group and imidazole ring may undergo oxidation or hydrolysis. Stability studies under varying conditions (humidity, temperature) are advised. Store in inert atmospheres (argon) at –20°C. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities like oxidized aldehydes or dimerization products .
Advanced Research Questions
Q. How does the dimethylamino substituent influence the electronic properties and reactivity of the imidazole core?
- Methodology : Computational studies (DFT calculations) reveal that the dimethylamino group donates electron density to the imidazole ring, enhancing nucleophilicity at the C2 position. This can be validated experimentally via electrophilic substitution reactions (e.g., bromination) and comparing reaction rates with non-substituted analogs . UV-Vis spectroscopy (λmax shifts) further corroborates electronic effects .
Q. What strategies resolve contradictions in reported biological activity data for similar imidazole derivatives?
- Methodology : Discrepancies often arise from varying assay conditions (e.g., solvent polarity affecting solubility). Standardize assays using DMSO as a co-solvent (<1% v/v) and include positive controls (e.g., ketoconazole for antifungal studies). Meta-analysis of structure-activity relationships (SAR) can isolate substituent-specific effects, such as the role of the methanol group in hydrogen bonding with target enzymes .
Q. How can regioselectivity be controlled during functionalization of the imidazole ring?
- Methodology : Employ directing groups or metal catalysts. For example, palladium-mediated C–H activation at the C5 position of imidazole can be directed by the dimethylamino group. Alternatively, use protecting groups (e.g., SEM-Cl for NH protection) to block undesired sites during alkylation or arylation .
Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in crystalline forms?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions, such as O–H···N hydrogen bonds between the methanol group and imidazole nitrogen. Thermal analysis (DSC/TGA) further assesses lattice stability, while Hirshfeld surface analysis quantifies interaction contributions .
Q. How do solvent effects impact the compound’s solubility and catalytic applications?
- Methodology : Solubility parameters (Hansen solubility parameters) predict compatibility with polar aprotic solvents (e.g., DMF, DMSO). For catalytic studies (e.g., as a ligand), compare turnover numbers (TON) in different solvents. Methanol may act as both solvent and weak acid, influencing reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
